molecular formula C3H11N3 B14676729 Propane-1,1,3-triamine CAS No. 37960-66-0

Propane-1,1,3-triamine

Cat. No.: B14676729
CAS No.: 37960-66-0
M. Wt: 89.14 g/mol
InChI Key: XNYADZUHUHIGRZ-UHFFFAOYSA-N
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Description

Propane-1,1,3-triamine is an organic compound with the molecular formula C3H11N3 It is a triamine, meaning it contains three amine groups (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane-1,1,3-triamine can be synthesized through a nitro-Mannich reaction involving dibenzylamine, nitromethane, and paraformaldehyde, followed by catalytic reduction-debenzylation using Pearlman’s catalyst. This method yields the desired triamine in approximately 73% over two steps .

Industrial Production Methods: Industrial production of this compound involves the reaction of ammonia with acrylonitrile in the presence of a molecular sieve catalyst to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Propane-1,1,3-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products:

    Oxidation: Produces corresponding oxides and amides.

    Reduction: Produces simpler amines.

    Substitution: Produces substituted amines with various functional groups.

Mechanism of Action

The mechanism of action of propane-1,1,3-triamine involves its ability to form stable complexes with metal ions such as palladium(II). These complexes can interact with biological molecules like amino acids, peptides, and DNA, potentially inhibiting their normal functions. The formation of these complexes is a stepwise process, where this compound first binds to the metal ion, followed by the binding of secondary ligands .

Comparison with Similar Compounds

    Propane-1,2,3-triamine: Another triamine with a similar structure but different positioning of the amine groups.

    2-Methyl-2-aminomethylpropane-1,3-diamine: Contains an additional methyl group, affecting its basicity and reactivity.

    2-Ethyl-2-aminomethylpropane-1,3-diamine: Contains an ethyl group, influencing its chemical properties.

Uniqueness: Propane-1,1,3-triamine is unique due to its specific arrangement of amine groups, which affects its reactivity and ability to form stable complexes with metal ions

Properties

CAS No.

37960-66-0

Molecular Formula

C3H11N3

Molecular Weight

89.14 g/mol

IUPAC Name

propane-1,1,3-triamine

InChI

InChI=1S/C3H11N3/c4-2-1-3(5)6/h3H,1-2,4-6H2

InChI Key

XNYADZUHUHIGRZ-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(N)N

Origin of Product

United States

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